![molecular formula C21H24N4O5 B11022731 Furan-2-yl(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone](/img/structure/B11022731.png)
Furan-2-yl(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl piperazine. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Nitrophenyl Piperazine:
Coupling Reaction: The final step involves coupling the furan ring with the nitrophenyl piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Furyl(4-{[4-(2-nitrophenyl)piperazino]carbonyl}piperidino)methanone
- 2-Furyl(4-{[4-(3-nitrophenyl)piperazino]carbonyl}piperidino)methanone
Uniqueness
2-FURYL(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C21H24N4O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N4O5/c26-20(16-7-9-23(10-8-16)21(27)19-2-1-15-30-19)24-13-11-22(12-14-24)17-3-5-18(6-4-17)25(28)29/h1-6,15-16H,7-14H2 |
InChI Key |
HFACFQPVKGAWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(2-methylpropyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11022659.png)
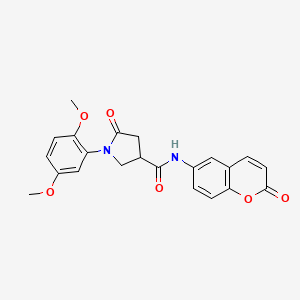
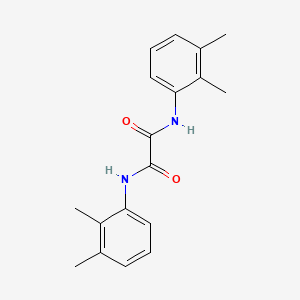
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11022674.png)
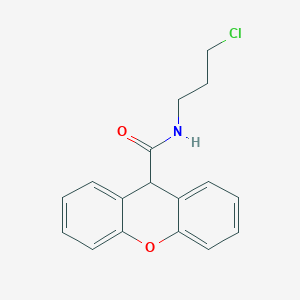
![N-[2-(morpholin-4-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B11022685.png)
![N,N'-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11022693.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11022698.png)
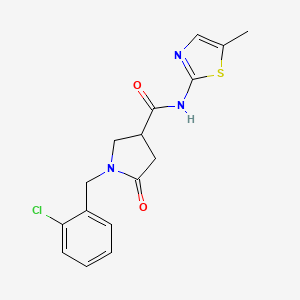

![(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11022715.png)
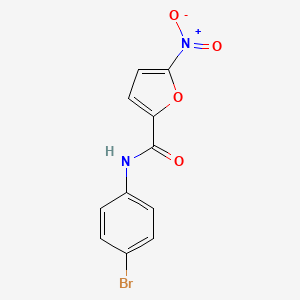
![4-methyl-2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11022746.png)

